molecular formula C20H20N4O2S2 B14985471 N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B14985471
M. Wt: 412.5 g/mol
InChI Key: QKFNRMYSABZAPR-UHFFFAOYSA-N
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Description

N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzothiophene ring, a thiadiazole ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzothiophene intermediate, which is then functionalized to introduce the carbamoyl and thiadiazole groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide shares similarities with other benzothiophene and thiadiazole derivatives, which also exhibit interesting biological and chemical properties.

Uniqueness

  • The unique combination of functional groups in this compound sets it apart from other compounds. This uniqueness contributes to its potential applications in various fields and makes it a valuable subject of study in scientific research.

Properties

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[3-(2-phenylethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C20H20N4O2S2/c25-18(15-12-27-24-23-15)22-20-17(14-8-4-5-9-16(14)28-20)19(26)21-11-10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,21,26)(H,22,25)

InChI Key

QKFNRMYSABZAPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CSN=N3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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